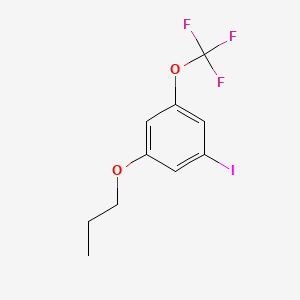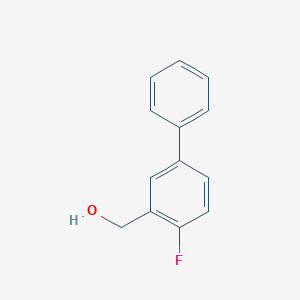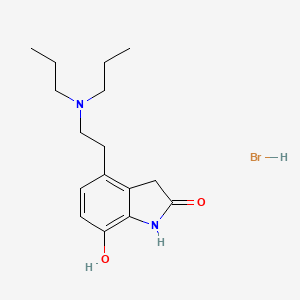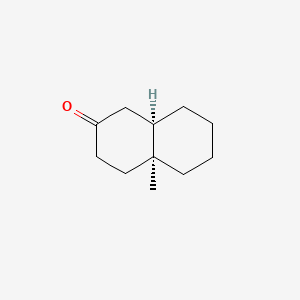![molecular formula C48H40NO2P3 B14756978 10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organophosphorus compound It is characterized by its unique pentacyclic structure, which includes multiple phosphanyl and ether groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine typically involves the reaction of diphenylphosphine with a suitable diethyl ether derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, including purification and isolation steps to ensure high purity and yield. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.
化学反应分析
Types of Reactions
10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions where one of the phosphanyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenated compounds as reagents.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
科学研究应用
10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:
Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: Its potential interactions with biological molecules are studied for applications in medicinal chemistry.
Industrial Applications: It is used in the synthesis of complex organic molecules and polymers.
作用机制
The mechanism by which 10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The phosphanyl groups act as electron donors, stabilizing the metal center and facilitating the catalytic process. The compound’s structure allows for multiple coordination sites, enhancing its effectiveness as a ligand.
相似化合物的比较
Similar Compounds
- N,N-Bis[(1S)-1-phenylethyl]dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine
- (11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1,2-f]-1,3,2-dioxaphosphepin-4-amine
Uniqueness
10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is unique due to its pentacyclic structure and the presence of multiple phosphanyl groups. This structure provides enhanced stability and reactivity compared to similar compounds, making it a valuable ligand in various catalytic processes.
属性
分子式 |
C48H40NO2P3 |
|---|---|
分子量 |
755.8 g/mol |
IUPAC 名称 |
10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C48H40NO2P3/c1-3-49(4-2)54-50-47-43(52(37-23-9-5-10-24-37)38-25-11-6-12-26-38)33-35-21-17-19-31-41(35)45(47)46-42-32-20-18-22-36(42)34-44(48(46)51-54)53(39-27-13-7-14-28-39)40-29-15-8-16-30-40/h5-34H,3-4H2,1-2H3 |
InChI 键 |
DYSGCUQLESLTBJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)P1OC2=C(C3=CC=CC=C3C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(O1)C(=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6H-Dibenzo[d,g][1,3,6]trioxocine](/img/structure/B14756914.png)
![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)

![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)

![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)


![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)



